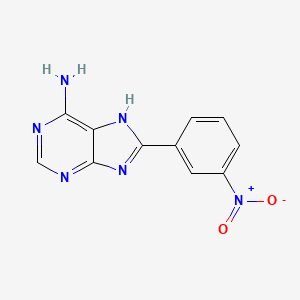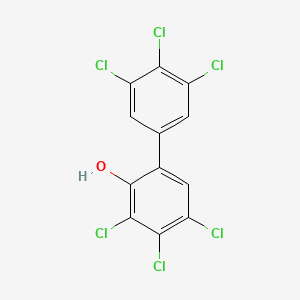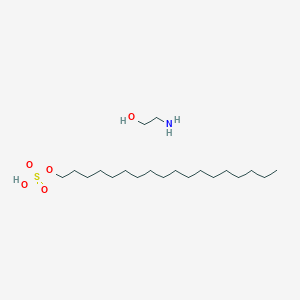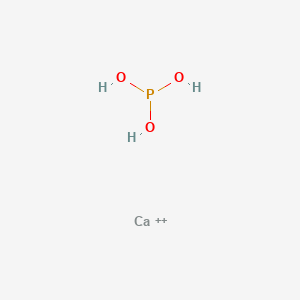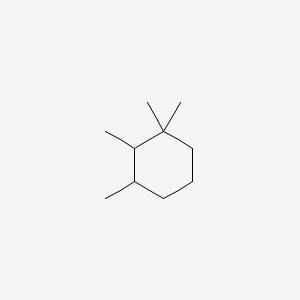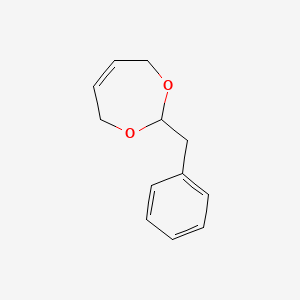
2-Benzyl-4,7-dihydro-1,3-dioxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound that belongs to the class of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 2-butene-1,4-diol with benzaldehyde. This reaction proceeds through an acid-catalyzed cyclization process, forming the dioxepin ring structure . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, as well as employing efficient separation techniques to isolate the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the dioxepin ring to form dihydro derivatives.
Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen, AIBN, and controlled temperature conditions (e.g., 323 K) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation products include various oxygenated derivatives of the dioxepin ring.
Reduction: Reduction leads to the formation of dihydro derivatives.
Substitution: Substituted benzyl derivatives with functional groups like nitro, bromo, etc.
Applications De Recherche Scientifique
2-Benzyl-4,7-dihydro-1,3-dioxepin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways:
Oxidation Mechanism: The compound undergoes initiated oxidation, where the peroxyl radical abstracts a hydrogen atom from the cycloolefin, leading to chain continuation and formation of oxidation products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures through the formation of ylides and subsequent cyclization.
Comparaison Avec Des Composés Similaires
2-Benzyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
4,7-Dihydro-1,3-dioxepin: Lacks the benzyl group, making it less reactive in certain chemical reactions.
2-Isopropyl-4,7-dihydro-1,3-dioxepin: Contains an isopropyl group instead of a benzyl group, leading to different reactivity and applications.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Similar structure but with a phenyl group, used in different synthetic applications.
The uniqueness of this compound lies in its benzyl group, which enhances its reactivity and broadens its range of applications in various fields.
Propriétés
Numéro CAS |
84473-75-6 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-benzyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-7,12H,8-10H2 |
Clé InChI |
MZZDWTVIULLXSC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCOC(O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


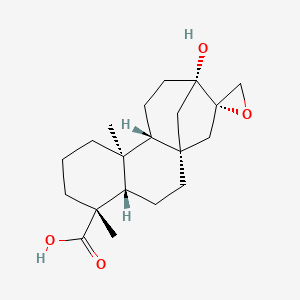

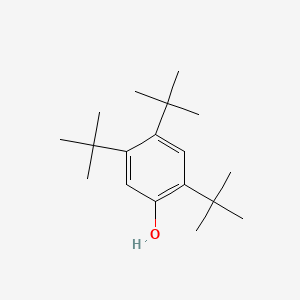
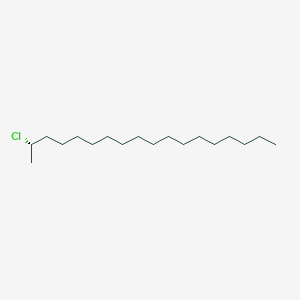
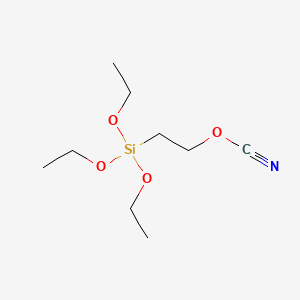
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
